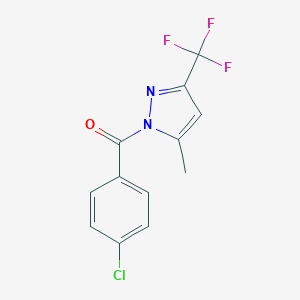
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole, also known as CCT018159, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This pyrazole derivative has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting the activity of the enzyme cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, and inhibition of its activity can lead to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in lab experiments is its potent anti-tumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer treatments.
However, there are also some limitations to using 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in lab experiments. For example, this compound has been found to be toxic to normal cells at high concentrations, which can make it difficult to use in certain types of experiments. Additionally, the exact mechanism of action of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole. One area of interest is in the development of new cancer treatments that target CDK2, either using 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole or other CDK2 inhibitors. Another potential direction is in the study of the compound's effects on other physiological processes, such as inflammation and immune function. Finally, there is also interest in exploring the potential use of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Synthesis Methods
The synthesis of 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of trifluoroacetic anhydride. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography.
Scientific Research Applications
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has been studied extensively for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
Product Name |
1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole |
|---|---|
Molecular Formula |
C12H8ClF3N2O |
Molecular Weight |
288.65 g/mol |
IUPAC Name |
(4-chlorophenyl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-6-10(12(14,15)16)17-18(7)11(19)8-2-4-9(13)5-3-8/h2-6H,1H3 |
InChI Key |
HNGCBKHDWPUECA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)
![4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213872.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)

![N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B213879.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213880.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213883.png)
![N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B213884.png)



![2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213890.png)
